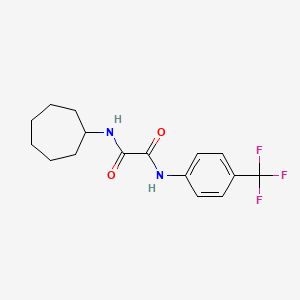

N1-cycloheptyl-N2-(4-(trifluoromethyl)phenyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for “N1-cycloheptyl-N2-(4-(trifluoromethyl)phenyl)oxalamide” were not found, similar compounds such as N1-(4-fluorobenzyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide (FOA) and N1-(quinolin-4yl)ethane-1,2-diamine phenyl urea derivatives have been synthesized through various methods . These methods often involve sequential synthesis, chlorination, and substitution reactions followed by reaction of the resulting amine with different aryl isocyanates .Aplicaciones Científicas De Investigación

Synthesis and Chemical Characterization

Synthesis of Benzothiazepine Dipeptide Mimetics : Utilizing CuI-catalyzed coupling reactions, N-aryl amino acids derived from amino acids and 4-methylphenyl bromide are converted into linear dipeptides. These undergo cyclization through intramolecular coupling, producing 1,5-benzothiazepine dipeptide mimetics, showcasing the compound's role in novel peptide synthesis methods (J. Gan & D. Ma, 2009).

Crystal Structure Analysis : Studies on N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives provide insights into their chemical characterization and the influence of structural modifications on their properties. The crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was particularly noted for its unique conformation and potential in materials science (Cemal Koray Özer et al., 2009).

Material Properties and Applications

Charge Carrier Injection/Transporting Properties : The synthesis of asymmetric tris-heteroleptic cyclometalating IrIII complexes, incorporating a specific ligand, demonstrates enhanced charge carrier injection/transporting properties. This is crucial for the development of highly efficient solution-processed organic light-emitting diodes (OLEDs), indicating the compound's potential application in electronic devices (Xianbin Xu et al., 2016).

Supramolecular Assemblies : The study of aryl–perfluoroaryl stacking interactions and hydrogen bonding in supramolecular assemblies of N,N′-diaryloxalamides reveals how steric effects and molecular conformations influence the structure and stability of these assemblies. Such insights are valuable for designing new materials with tailored properties (Barbara Piotrkowska et al., 2007).

Novel Synthetic Approaches and Compound Interactions

Acid-catalyzed Rearrangement for Synthesis of Oxalamides : A novel synthetic approach involving acid-catalyzed rearrangement of substituted oxiranes highlights a method for producing di- and mono-oxalamides. This showcases the flexibility and utility of such compounds in organic synthesis (V. Mamedov et al., 2016).

Coordination Polymers for Nanoparticle Formation : Research on coordination polymers demonstrates their ability to react with metal ions to form nanoparticles. This application is significant for materials science, particularly in the synthesis of nanomaterials with specific electronic or catalytic properties (M. P. Suh et al., 2006).

Propiedades

IUPAC Name |

N-cycloheptyl-N'-[4-(trifluoromethyl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F3N2O2/c17-16(18,19)11-7-9-13(10-8-11)21-15(23)14(22)20-12-5-3-1-2-4-6-12/h7-10,12H,1-6H2,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBFVCXLNDNNTQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide](/img/structure/B2940280.png)

![N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2940286.png)

![2-[2-(4-Tert-butylphenyl)-2-oxoethyl]sulfanyl-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2940287.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2940290.png)

![4-nitro-N-[4-(3-phenyl-1-adamantyl)phenyl]benzamide](/img/structure/B2940291.png)

![Ethyl 2-(4-(dimethylamino)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2940295.png)

![2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol](/img/structure/B2940298.png)

![4-Methoxy-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2940300.png)